molecular formula C24H26N2O3S B2890449 (4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1226435-14-8

(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2890449
M. Wt: 422.54
InChI Key: MQEMQGFRNJBNJU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indene, a benzo[b][1,4]thiazine, and a piperidine . These functional groups are common in many pharmaceuticals and could potentially impart a variety of biological activities to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple ring structures and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present in its structure. For example, the piperidine ring might be involved in nucleophilic reactions, while the benzo[b][1,4]thiazine ring might participate in electrophilic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple ring structures might increase its rigidity and affect its solubility .

Scientific Research Applications

NMDA Receptor Antagonists

(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a compound related to the chemical , has been identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. This suggests the potential application of such compounds in modulating neurological pathways, particularly those involving NMDA receptors (Borza et al., 2007).

Antimicrobial and Antifungal Activity

A study on related compounds indicates significant antimicrobial and antifungal properties. These compounds were effective against bacterial strains and showed promise as antimycobacterial agents. This suggests potential applications of (4-(2,3-Dihydro-1H-Inden-5-yl)-1,1-Dioxido-4H-Benzo[b][1,4]Thiazin-2-yl)(4-Methylpiperidin-1-yl)methanone in treating bacterial infections (Pandya et al., 2019).

Synthesis and Computational Studies

Compounds structurally similar to (4-(2,3-Dihydro-1H-Inden-5-yl)-1,1-Dioxido-4H-Benzo[b][1,4]Thiazin-2-yl)(4-Methylpiperidin-1-yl)methanone have been synthesized and characterized using NMR, IR, and mass spectrometry. These studies provide valuable insights into the molecular structure and properties of such compounds, which are essential for understanding their potential applications in scientific research (Rajaraman et al., 2015).

Neuroprotective Activity

Research on 8-alkylamino-1,4-benzoxazines, compounds with structural similarities, demonstrated neuroprotective properties. These compounds effectively prevented ATP level reduction in hypoxic conditions, suggesting a potential application in treating neurological disorders or injuries (Largeron et al., 2001).

Future Directions

Given the potential biological activities associated with the functional groups present in this compound, it could be a promising candidate for further study in drug discovery and development .

properties

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-17-11-13-25(14-12-17)24(27)23-16-26(20-10-9-18-5-4-6-19(18)15-20)21-7-2-3-8-22(21)30(23,28)29/h2-3,7-10,15-17H,4-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEMQGFRNJBNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

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